molecular formula C16H24N2O3S B4613752 1-[(3,4-dimethylphenyl)sulfonyl]-4-isobutyrylpiperazine

1-[(3,4-dimethylphenyl)sulfonyl]-4-isobutyrylpiperazine

Cat. No.: B4613752
M. Wt: 324.4 g/mol
InChI Key: IDJJYHYWLRUEBT-UHFFFAOYSA-N
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Description

1-[(3,4-dimethylphenyl)sulfonyl]-4-isobutyrylpiperazine is a useful research compound. Its molecular formula is C16H24N2O3S and its molecular weight is 324.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 324.15076381 g/mol and the complexity rating of the compound is 490. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Sulfonamides and Receptor Antagonists Research has shown the utility of similar compounds in the synthesis of sulfonamides, which serve as potent adenosine A2B receptor antagonists. The development of a new method for sulfonamide preparation was necessitated due to the challenges and low yields encountered with standard reactions. This method leverages p-nitrophenoxide as a leaving group, achieving satisfactory to very good yields. The synthesized sulfonamides have shown significant potency and selectivity at A(2B) receptors, highlighting their potential in medicinal chemistry and pharmacology (Luo Yan et al., 2006).

Cocrystallization and Supramolecular Chemistry Cocrystallization studies involving N-donor type compounds with 5-sulfosalicylic acid have led to the development of binary molecular cocrystals. This research illuminates the role of hydrogen bonding in creating supramolecular architectures, showcasing the compound's relevance in crystal engineering and host-guest chemistry (Lei Wang et al., 2011).

Chemical Analysis and Detection Techniques Dimethylaminoazobenzene-4-sulfonyl chloride, a chromophoric reagent, is utilized in detecting amino acids at picomole levels. This application is crucial in analytical biochemistry for the separation and analysis of modified amino acids through high-performance liquid chromatography (D. Malencik et al., 1990).

Novel Reactions in Organic Synthesis The reactivity of N-sulfonylamines with 3-dimethylamino-2H-azirines has been explored, revealing the competitive formation of various heterocyclic compounds. This research contributes to the understanding of novel reaction pathways in organic synthesis, offering insights into the synthesis of therapeutically relevant molecules (I. Tornus et al., 1996).

Solvatochromic Dyes for Biological Applications Solvatochromic dyes based on dimethylamino groups and sulfonyl groups demonstrate strong solvent-dependent fluorescence. This characteristic makes them suitable for developing ultrasensitive fluorescent molecular probes, which can be utilized in studying biological events and processes (Z. Diwu et al., 1997).

Properties

IUPAC Name

1-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]-2-methylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-12(2)16(19)17-7-9-18(10-8-17)22(20,21)15-6-5-13(3)14(4)11-15/h5-6,11-12H,7-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDJJYHYWLRUEBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.